3-(2-氯-4-氟苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

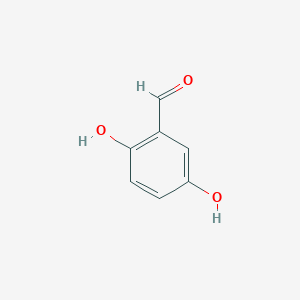

The compound "3-(2-Chloro-4-fluorophenyl)-1-propene" is a chalcone derivative that has been the subject of various studies due to its interesting chemical and physical properties. Chalcones are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule .

Synthesis Analysis

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone with an α-hydrogen, resulting in the formation of an α,β-unsaturated ketone . In the case of the related compound (2E)-3-(2-chloro-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the synthesis was achieved, and single crystals were grown using a slow evaporation technique, which is a common method for obtaining high-quality crystals for X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of "3-(2-Chloro-4-fluorophenyl)-1-propene" has been studied using techniques such as electron diffraction and X-ray diffraction. These studies provide detailed information about bond lengths, bond angles, and the overall geometry of the molecule. For instance, a related molecule, 2-chloro-3-fluoro-1-propene, was found to exist in equilibrium between syn and gauche conformations, with the syn conformation being more stable . Such structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Chalcone derivatives can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, be used as precursors for the synthesis of heterocycles, and can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the chloro and fluoro substituents . The reactivity can also be influenced by the presence of other functional groups in the molecule, as seen in the related compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-Chloro-4-fluorophenyl)-1-propene" can be inferred from spectroscopic and computational studies. For example, the compound's electronic properties, such as HOMO and LUMO energies, can be calculated using density functional theory (DFT), which provides insights into its chemical reactivity and potential as a nonlinear optical (NLO) material . The presence of halogen atoms is likely to influence the dipole moment and polarizability of the molecule, affecting its NLO properties. Additionally, the molecular electrostatic potential surface can be used to predict sites of nucleophilic and electrophilic attack .

科学研究应用

分子结构和超极化率:类似于3-(2-氯-4-氟苯基)-1-丙烯的(E)-3-(4-氯苯基)-1-(4-氟苯基)丙-2-烯-1-酮化合物已经合成并使用红外、单晶X射线衍射和密度泛函方法进行了分析。分析包括振动波数计算、几何参数评估和超共轭相互作用分析。该化合物表现出显著的超极化率,表明在非线性光学应用中具有潜力。HOMO-LUMO分析表明从氯苯基向氟苯基环的电子密度转移,突出了其电子性质 (Najiya et al., 2014)。

控制分子量聚合物:使用氯(苯基)(dppp)镍(II)和氯(邻甲苯基)(dppp)镍(II)配合物对外部引发的富勒烯P3HT聚合物进行研究,展示了对分子量和聚分散度的精确控制。这种方法产生了富勒烯P3HT,对电子和光子器件制造具有重要意义 (Bronstein & Luscombe, 2009)。

氯氟化合物的量子化学研究:对7-氯-9-(2′-氯苯基)-2,3-二氢喹啉-4(1H)-酮和7-氯-9-(2′-氟苯基)-2,3-二氢喹啉-4(1H)-酮的量子化学研究提供了有关分子几何、化学反应性和电子性质的见解。这些研究为设计具有特定电子特性的分子提供了宝贵信息 (Satheeshkumar et al., 2017)。

合成和共聚合:已经探索了新型三取代乙烯的合成和共聚合,包括具有氯和氟取代基的衍生物,用于创建具有特定结构和分解特性的聚合物。这些研究对开发具有定制特性的新材料至关重要 (Kharas et al., 2016)。

使用酵母还原酶的不对称合成:利用酵母还原酶对(S)-3-氯-1-苯基-1-丙醇进行不对称合成展示了高对映选择性。这个过程对于在抗抑郁药物中合成手性中间体至关重要,展示了微生物还原酶在有机合成中的潜力 (Choi et al., 2010)。

安全和危害

未来方向

属性

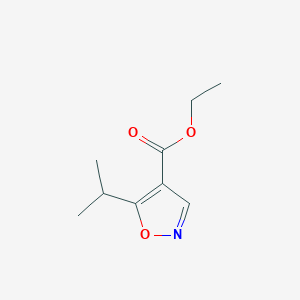

IUPAC Name |

2-chloro-4-fluoro-1-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(11)6-9(7)10/h2,4-6H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJWZDVCADQARQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641235 |

Source

|

| Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-4-fluorophenyl)-1-propene | |

CAS RN |

128426-47-1 |

Source

|

| Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)